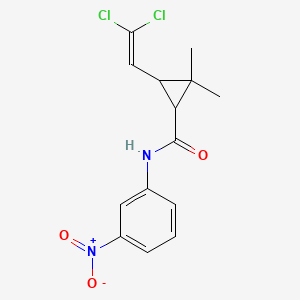
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-nitrophenyl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-nitrophenyl)cyclopropane-1-carboxamide, commonly known as DDT, is a synthetic chemical compound that was first synthesized in 1874. DDT gained worldwide recognition in the 1940s and 1950s as an effective insecticide and was used extensively to control malaria and other insect-borne diseases. However, it was later discovered that DDT has harmful effects on the environment, including human health, and its use has been banned in many countries.
Mecanismo De Acción
DDT works by disrupting the nervous system of insects, causing paralysis and death. It acts on the sodium channels in insect neurons, preventing the proper functioning of the nervous system.
Efectos Bioquímicos Y Fisiológicos
DDT has been shown to have harmful effects on human health, including reproductive and developmental problems, cancer, and neurological disorders. It can also accumulate in the environment, leading to the bioaccumulation of DDT in the food chain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DDT has been used extensively in laboratory experiments to study its insecticidal properties and its effects on the environment. However, its harmful effects on human health and the environment make it a challenging substance to work with, and its use is restricted in many countries.
Direcciones Futuras
Future research on DDT should focus on developing alternative insecticides that are less harmful to human health and the environment. Additionally, research should focus on developing methods for safely disposing of DDT and other persistent organic pollutants to prevent their accumulation in the environment.
Métodos De Síntesis
DDT is synthesized through a multistep process that involves the reaction of chloral with chlorobenzene to form DDT's intermediate product, 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane. The intermediate product is then reacted with thionyl chloride to form the final product, DDT.
Aplicaciones Científicas De Investigación
DDT has been extensively studied for its insecticidal properties and its effects on human health and the environment. It has been used to control malaria and other insect-borne diseases, but its use has been banned in many countries due to its harmful effects on the environment.
Propiedades
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-nitrophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c1-14(2)10(7-11(15)16)12(14)13(19)17-8-4-3-5-9(6-8)18(20)21/h3-7,10,12H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJDOVRWIBXGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C=C(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-nitrophenyl)cyclopropane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2918524.png)
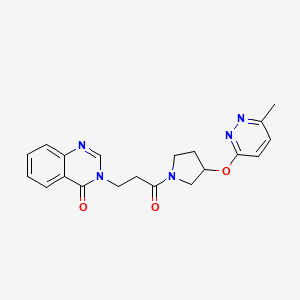
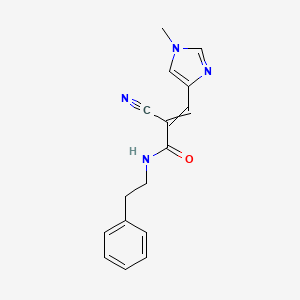
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2918527.png)
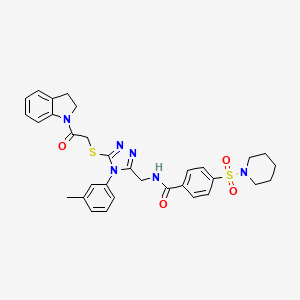
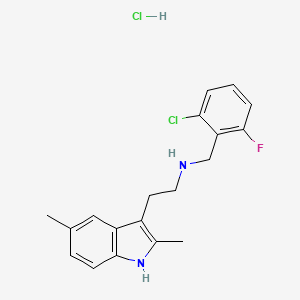
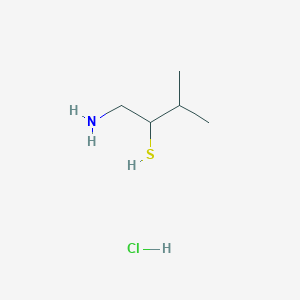
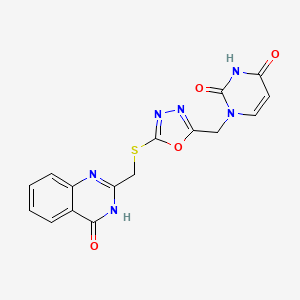
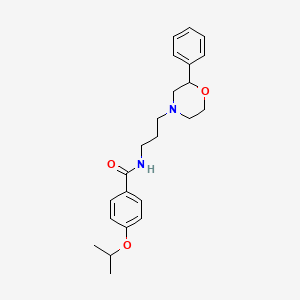
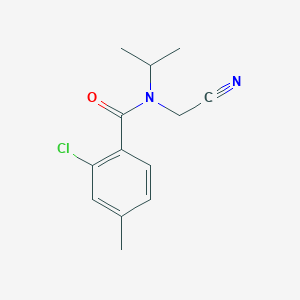
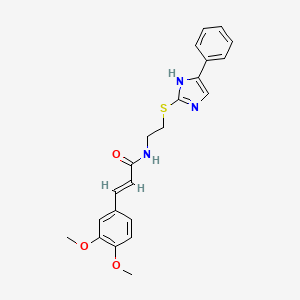
![(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2918543.png)
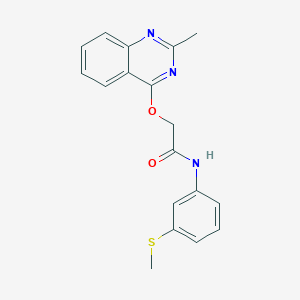
![4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2918547.png)